molecular formula C18H13Cl3N2O2 B2761972 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate CAS No. 318234-21-8

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2761972
CAS No.: 318234-21-8
M. Wt: 395.66
InChI Key: HLYVGABZJVXOSC-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate: is a complex organic compound characterized by its pyrazole ring structure and dichlorobenzenecarboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4-dichlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or benzenecarboxylates.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-methoxybenzenecarboxylate

  • 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-nitrobenzenecarboxylate

  • 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-bromobenzenecarboxylate

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the dichlorobenzenecarboxylate moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2/c1-23-17(21)14(16(22-23)11-5-3-2-4-6-11)10-25-18(24)13-8-7-12(19)9-15(13)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYVGABZJVXOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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